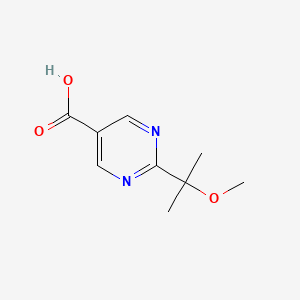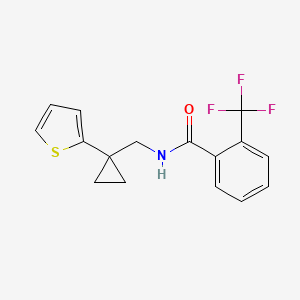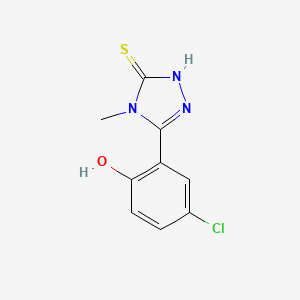
4-chloro-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol is a heterocyclic compound that contains a triazole ring. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry
作用機序
Target of Action
Similar compounds with a 1,2,4-triazole nucleus have shown good antimicrobial activities .
Mode of Action
It is known that the antibacterial activity of similar compounds is determined by measuring the diameter of the inhibition zone , suggesting that these compounds may inhibit bacterial growth.
Biochemical Pathways
Similar compounds have been shown to exhibit antimicrobial activities, suggesting that they may interfere with essential biochemical pathways in microorganisms .
Pharmacokinetics
The minimum inhibitory concentration (mic) is often used to measure the effectiveness of antimicrobial compounds , which can give some insight into the bioavailability of the compound.
Result of Action
Similar compounds have shown good antimicrobial activities against test microorganisms , suggesting that this compound may also have antimicrobial effects.
Action Environment
The electrochemically anticorrosive behavior of similar compounds has been studied , suggesting that environmental factors such as pH and temperature may influence the action of this compound.
準備方法
The synthesis of 4-chloro-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol typically involves the reaction of 4-chloro-2-nitrophenol with thiosemicarbazide under acidic conditions, followed by cyclization to form the triazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
4-chloro-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include disulfides, amines, and substituted phenols.
科学的研究の応用
4-chloro-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol has several scientific research applications:
Chemistry: Used as a ligand in the synthesis of metal complexes for catalysis.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use in developing new drugs due to its biological activity.
Industry: Used in the synthesis of other chemical compounds and materials.
類似化合物との比較
Similar compounds to 4-chloro-2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol include:
4-chloro-2-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)phenol: Similar structure but with a phenyl group instead of a methyl group.
2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol: Lacks the chloro and methyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
特性
IUPAC Name |
3-(5-chloro-2-hydroxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3OS/c1-13-8(11-12-9(13)15)6-4-5(10)2-3-7(6)14/h2-4,14H,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHGWLRIAHNQAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
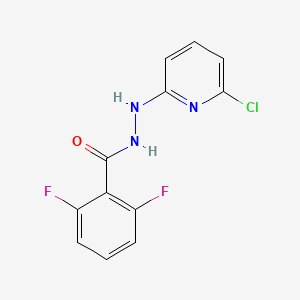
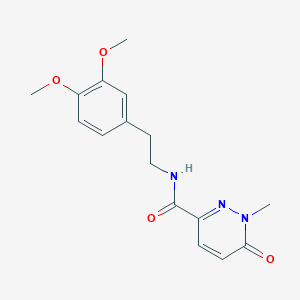
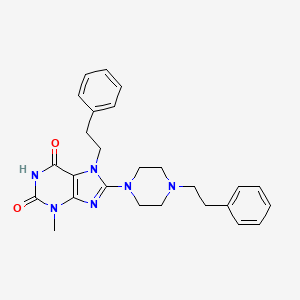
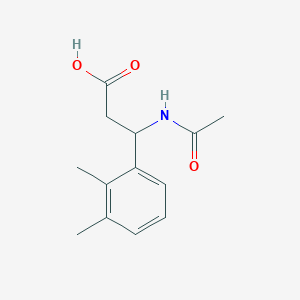
![1-[(1-Methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B2810949.png)
![Methyl 2-methyl-5-[(4-methylphenyl)sulfonyl-(3-nitrobenzoyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B2810950.png)
![N-[(2-ethoxypyridin-4-yl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2810951.png)
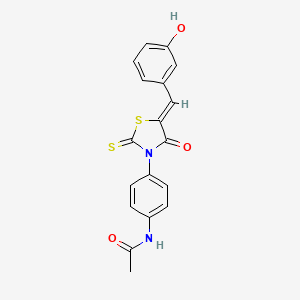
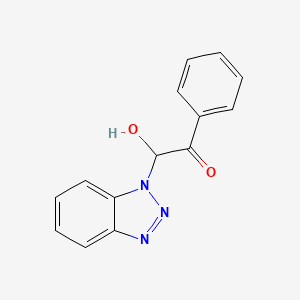
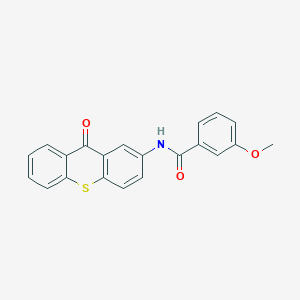
![1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione](/img/new.no-structure.jpg)
